molecular formula C18H24BrIO6 B11772275 4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

Cat. No.: B11772275
M. Wt: 543.2 g/mol
InChI Key: XRBMKIHGARNWMX-UHFFFAOYSA-N
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Description

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through oxy and methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate as a base. The reaction is carried out in dry dimethylacetamide (DMA) under an argon atmosphere at 170°C for 36 hours . The resulting mixture is then cooled to room temperature and extracted with dichloromethane to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve a high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenylene ring and dioxolane groups can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine and iodine atoms, while oxidation and reduction reactions can modify the phenylene ring and dioxolane groups.

Scientific Research Applications

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity, enabling the compound to participate in various chemical reactions. The dioxolane groups provide stability and enhance the compound’s solubility in organic solvents, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is unique due to the combination of bromine and iodine atoms on the phenylene ring and the presence of dioxolane groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H24BrIO6

Molecular Weight

543.2 g/mol

IUPAC Name

4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-iodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C18H24BrIO6/c1-17(2)23-9-11(25-17)7-21-15-6-14(20)16(5-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3

InChI Key

XRBMKIHGARNWMX-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)Br)C

Origin of Product

United States

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